molecular formula C20H28O2 B016449 3-Hydroxyretinal CAS No. 6890-91-1

3-Hydroxyretinal

Cat. No.: B016449
CAS No.: 6890-91-1
M. Wt: 300.4 g/mol
InChI Key: QPRQNCDEPWLQRO-DAWLFQHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyretinal is a retinoid compound that plays a crucial role in the visual systems of various organisms, particularly insects. It serves as a chromophore in visual pigments, enabling the conversion of light into visual signals. This compound is structurally similar to retinal but features a hydroxyl group at the third carbon position, which significantly influences its chemical properties and biological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyretinal involves several key steps, including Horner–Wadsworth–Emmons and Stille cross-coupling reactions. These reactions are used to form the necessary carbon-carbon bonds. The CBS method of ketone reduction is employed in the enantioface-differentiation step to provide the precursors for the synthesis of the this compound enantiomers .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of advanced organic chemistry techniques to ensure high yield and purity. The process may include the use of specialized reagents and catalysts to facilitate the reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyretinal undergoes various chemical reactions, including:

    Oxidation: Conversion to 3-Hydroxyretinoic acid.

    Reduction: Conversion to 3-Hydroxyretinol.

    Isomerization: Light-induced cis-trans isomerization.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxyretinal has numerous applications in scientific research:

Mechanism of Action

3-Hydroxyretinal functions as a chromophore in visual pigments. Upon absorption of light, it undergoes a cis-trans isomerization, which triggers a conformational change in the opsin protein to which it is bound. This change activates a phototransduction cascade, ultimately leading to visual signal generation. The molecular targets include opsin proteins, and the pathways involved are part of the visual cycle .

Comparison with Similar Compounds

    Retinal: The primary chromophore in vertebrate visual systems.

    3-Dehydroretinal: Another retinoid chromophore found in some fish and amphibians.

Comparison:

Properties

IUPAC Name

(2E,4E,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRQNCDEPWLQRO-DAWLFQHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6890-91-1
Record name 3-HYDROXYRETINAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0490Y49DC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyretinal
Reactant of Route 2
3-Hydroxyretinal
Reactant of Route 3
3-Hydroxyretinal
Reactant of Route 4
3-Hydroxyretinal
Reactant of Route 5
3-Hydroxyretinal
Reactant of Route 6
3-Hydroxyretinal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.